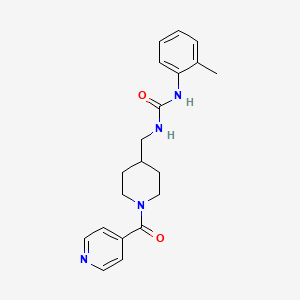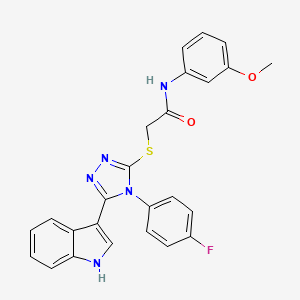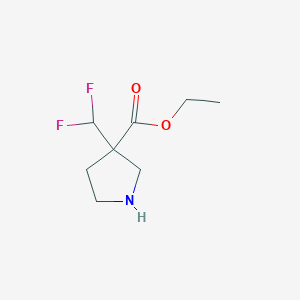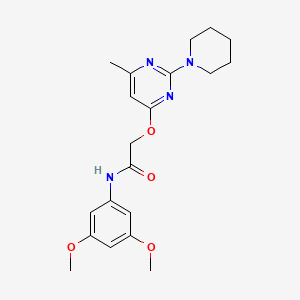
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(o-tolyl)urea, also known as INM-176, is a small molecule drug that has been developed for the treatment of cancer. This compound is a potent inhibitor of tubulin polymerization, which is a process essential for cell division. INM-176 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Osmolyte Properties of Urea Derivatives
- Urea and methylamines, such as trimethylamine N-oxide (TMAO), are known to play crucial roles as osmolytes. Marine organisms use a combination of these compounds to counteract environmental water stress, demonstrating a unique balance between denaturing and stabilizing effects on proteins. This balance is crucial for maintaining cellular function under varying osmotic conditions, offering insights into the design of biomimetic materials and systems for stabilizing proteins under stress (Lin & Timasheff, 1994).
Molecular Interactions and Complexation
- Research on pyrid-2-yl ureas has shown that these compounds can significantly influence intramolecular hydrogen bonding and complexation with other molecules, such as cytosine. This property is crucial for understanding the molecular recognition and binding mechanisms that could be relevant for developing new biochemical assays or therapeutic agents (Chien et al., 2004).
Supramolecular Chemistry and Self-Assembly
- Heterocyclic ureas have been studied for their ability to undergo conformational changes and form multiply hydrogen-bonded complexes. This behavior is essential for the development of self-assembling materials, which have potential applications in nanotechnology and materials science. Understanding how these compounds interact and form complexes can lead to innovations in designing new materials with specific properties (Corbin et al., 2001).
Polymer Science Applications
- Urea derivatives have been incorporated into polymers to create materials with unique properties, such as hindered piperidine groups that can improve the stability and performance of the polymers. These findings have implications for developing advanced materials with tailored properties for specific industrial applications (Ling & Habicher, 1998).
特性
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-4-2-3-5-18(15)23-20(26)22-14-16-8-12-24(13-9-16)19(25)17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUCQYBCCXJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-Difluorophenyl)-7-methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2476663.png)
![3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol](/img/structure/B2476664.png)



![N1-(4-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2476671.png)



![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)
![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2476681.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476683.png)
![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)
